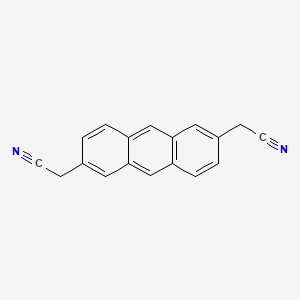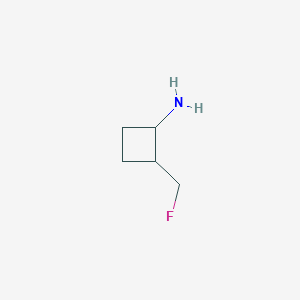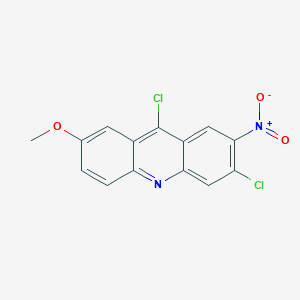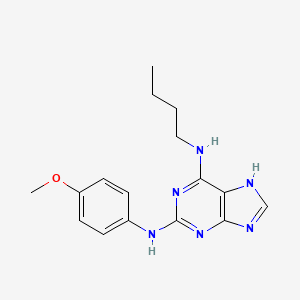
N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is a synthetic organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: Introduction of the butyl group at the N6 position using butyl halides under basic conditions.
Amination: Substitution at the N2 position with 4-methoxyaniline under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to maximize product formation.
Chemical Reactions Analysis
Types of Reactions
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the purine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N6-Butyl-N2-(4-chlorophenyl)-9H-purine-2,6-diamine
- N6-Butyl-N2-(4-fluorophenyl)-9H-purine-2,6-diamine
- N6-Butyl-N2-(4-methylphenyl)-9H-purine-2,6-diamine
Uniqueness
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the presence of the methoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Properties
CAS No. |
791780-56-8 |
|---|---|
Molecular Formula |
C16H20N6O |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
6-N-butyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-3-4-9-17-14-13-15(19-10-18-13)22-16(21-14)20-11-5-7-12(23-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H3,17,18,19,20,21,22) |
InChI Key |
WHDGHCDXDBSWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1NC=N2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


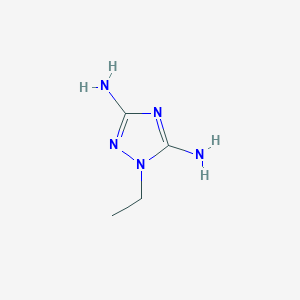
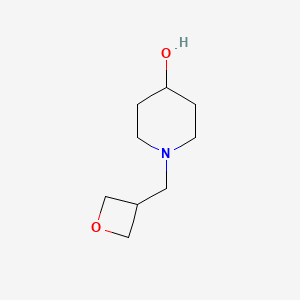
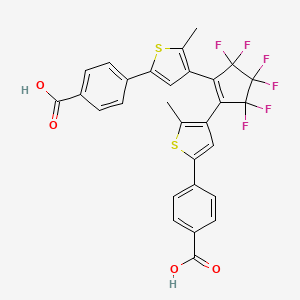
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
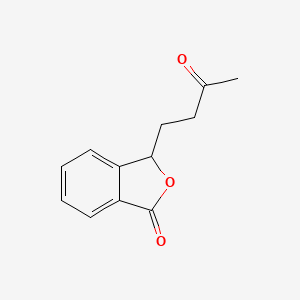
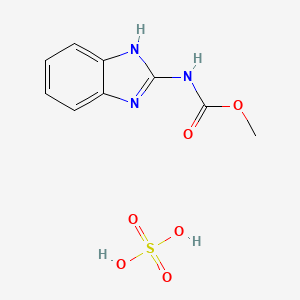
![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

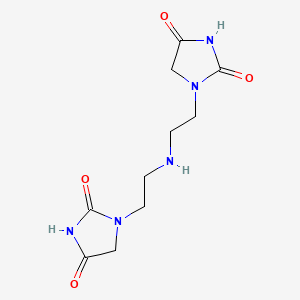

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
